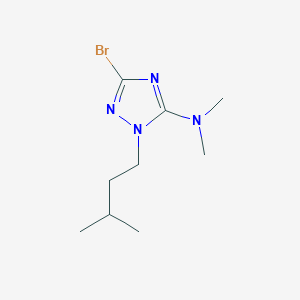

3-bromo-1-isopentyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine

Description

Properties

IUPAC Name |

5-bromo-N,N-dimethyl-2-(3-methylbutyl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrN4/c1-7(2)5-6-14-9(13(3)4)11-8(10)12-14/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQODKHAPMOJEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=NC(=N1)Br)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-isopentyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 1,2,4-triazole with bromine in the presence of a suitable solvent such as ethanol, chloroform, or dimethylformamide . The reaction conditions may vary depending on the desired yield and purity of the product. The general reaction scheme can be represented as follows:

Bromination: 1,2,4-triazole is treated with bromine to introduce the bromine atom at the 3-position of the triazole ring.

Alkylation: The brominated triazole is then reacted with isopentyl bromide in the presence of a base such as potassium carbonate to introduce the isopentyl group.

Dimethylation: Finally, the resulting compound is treated with dimethylamine to introduce the dimethylamine groups at the N,N-positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-isopentyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alkyl halides. The reactions are typically carried out in polar solvents such as water or ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran or ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a hydroxyl group would yield 3-hydroxy-1-isopentyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine.

Scientific Research Applications

3-bromo-1-isopentyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological studies, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties.

Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-1-isopentyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Substituent Variations and Key Properties

Key Observations :

- Solubility : Methoxymethyl and benzyl derivatives exhibit contrasting solubility profiles due to polar vs. aromatic substituents .

- Biological Activity : Bromophenyl-substituted triazoles (e.g., 5-(3-bromophenyl)-N-aryl analogs) show potent anticancer activity, suggesting bromine’s role in aryl systems enhances target binding .

Electronic and Reactivity Comparisons

- Bromine vs. Trifluoromethyl : In N,N-dimethyl-1-phenyl-3-trifluoromethyl-1H-1,2,4-triazol-5-amine (), the electron-withdrawing CF₃ group decreases electron density at the triazole core, contrasting with bromine’s moderate electron-withdrawing effect. This difference impacts reactivity in nucleophilic substitutions or metal-catalyzed couplings .

- Amino Group Modifications: The dimethylamine group in the target compound reduces basicity compared to unsubstituted amines (e.g., 3,3′-disulfanediyldi(1H-1,2,4-triazol-5-amine) in ), affecting hydrogen-bonding capacity and crystal packing .

Biological Activity

3-bromo-1-isopentyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine is a compound belonging to the triazole family, characterized by its unique structure that includes a bromine atom, an isopentyl group, and dimethylamine groups. This compound has garnered interest for its potential biological activities, including antimicrobial and antifungal properties, as well as its applications in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Features:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Bromine Atom : Located at the 3-position of the triazole ring, influencing reactivity.

- Isopentyl Group : Enhances lipophilicity and may improve membrane permeability.

- Dimethylamine Groups : Contribute to the compound's basicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that triazole derivatives often exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates effectiveness against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In vitro studies show that it effectively inhibits the growth of several fungal pathogens:

| Fungal Pathogen | MIC (µg/mL) |

|---|---|

| Aspergillus niger | 64 |

| Cryptococcus neoformans | 32 |

These findings highlight its potential application in treating fungal infections .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to inhibit enzyme activity critical for microbial survival or replication.

Proposed Mechanisms:

- Inhibition of Ergosterol Biosynthesis : Similar to other triazoles, it may interfere with the synthesis of ergosterol in fungi, disrupting cell membrane integrity.

- Enzyme Inhibition : The compound might inhibit key enzymes involved in metabolic pathways critical for bacterial growth.

Case Studies

Recent studies have explored the efficacy of this compound in various biological contexts:

- In Vivo Efficacy Against Fungal Infections : A study conducted on mice infected with Candida albicans showed that treatment with this compound led to a significant reduction in fungal load compared to untreated controls.

- Synergistic Effects with Other Antimicrobials : Research indicates that when combined with conventional antibiotics, this compound enhances antimicrobial efficacy against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.